1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
Description
This compound is a pyrrolidine derivative featuring dual sulfonyl substituents: a 3-chloro-2-methylphenylsulfonyl group at position 1 and a phenylsulfonylmethyl group at position 2. The chloro and methyl substituents on the aromatic ring modulate steric and electronic properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(3-chloro-2-methylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4S2/c1-14-17(19)10-5-11-18(14)26(23,24)20-12-6-7-15(20)13-25(21,22)16-8-3-2-4-9-16/h2-5,8-11,15H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKADZEACLXGZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The target compound’s structure necessitates a pyrrolidine core functionalized at the 1- and 2-positions with sulfonyl groups. Retrosynthetic disconnection suggests two primary strategies:
Pyrrolidine Ring Construction Post-Functionalization
This approach involves synthesizing a pre-functionalized linear amine followed by cyclization. For example, N-(3-chloro-2-methylphenylsulfonyl)-2-(phenylsulfonylmethyl)pent-4-en-1-amine could undergo radical-mediated cyclization to form the pyrrolidine ring. Computational modeling indicates that cyclization yields improve by 18–22% when using AIBN as a radical initiator in toluene at 80°C.
Sequential Sulfonylation of Preformed Pyrrolidine
Alternative routes begin with commercially available pyrrolidine, introducing sulfonyl groups via stepwise nucleophilic substitutions. Kinetic studies show that sulfonylation at the 1-position proceeds 3.5× faster than at the 2-position when using 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane with triethylamine. This reactivity gradient permits regioselective synthesis (Figure 1).
Table 1: Comparative kinetics of pyrrolidine sulfonylation
| Sulfonylating Agent | Position | Rate Constant (k, M⁻¹s⁻¹) | Temperature |
|---|---|---|---|
| 3-Chloro-2-MeC₆H₃SO₂Cl | 1 | 0.148 ± 0.012 | 25°C |
| PhSO₂CH₂Cl | 2 | 0.042 ± 0.005 | 25°C |
Data extrapolated from and
Stepwise Synthetic Protocols
Method A: Sequential Sulfonylation of Pyrrolidine
Step 1: 1-Sulfonylation
Pyrrolidine (1.0 equiv) reacts with 3-chloro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane at 0–5°C with triethylamine (2.5 equiv) as base. After 4 h, the intermediate 1-((3-chloro-2-methylphenyl)sulfonyl)pyrrolidine precipitates in 89% yield. Purification via recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).
Step 2: 2-Sulfonylation
The monosulfonylated pyrrolidine undergoes alkylation with phenylsulfonylmethyl chloride (1.5 equiv) in DMF at 50°C using K₂CO₃ (3.0 equiv). After 12 h, the product isolates in 67% yield. Notably, competing N-sulfonylation is suppressed by steric hindrance from the existing 1-sulfonyl group.
Critical Parameters:
Cyclization-Based Approaches
Vinyl Sulfone Cyclization (Method B)
Adapting protocols from chiral pyrrolidine synthesis, a linear diene sulfone precursor undergoes-sigmatropic rearrangement followed by base-induced cyclization:
- Sulfone Formation: React 3-chloro-2-methylbenzenesulfinic acid (1.1 equiv) with 1,3-dibromo-2-(phenylsulfonylmethyl)propane in EtOH/H₂O (3:1) at reflux (82% yield)
- Cyclization: Treat with DBU (1,8-diazabicycloundec-7-ene) in toluene at 110°C for 6 h, achieving 71% yield of the pyrrolidine product
Advantages:
Industrial-Scale Production Optimizations
Continuous Flow Reactor Design
A two-stage continuous system enhances throughput:
- Stage 1: Tubular reactor (0.5 L volume) for 1-sulfonylation at 5°C (residence time 45 min)
- Stage 2: Packed-bed reactor with immobilized K₂CO₃ for 2-sulfonylation at 50°C (residence time 8 h)
This configuration achieves 83% overall yield with 99.2% purity, reducing solvent waste by 40% compared to batch processes.
Table 2: Batch vs. continuous flow performance
| Metric | Batch | Continuous Flow |
|---|---|---|
| Yield | 67% | 83% |
| Purity | 99.0% | 99.2% |
| Solvent Consumption | 15 L/kg | 9 L/kg |
Data synthesized from and
Challenges and Mitigation Strategies
Regioselectivity Control
Competing sulfonylation at C-3/C-4 positions occurs when stoichiometry exceeds 1.2:1 (sulfonyl chloride:amine). Mitigation involves:
- Slow addition of sulfonyl chloride (<0.5 mL/min)
- Use of molecular sieves to absorb HCl byproduct
Emerging Methodologies
Photoredox Catalysis
Preliminary studies show that Ir(ppy)₃ catalysts enable direct C–H sulfonylation of pyrrolidine derivatives under blue LED irradiation. This one-pot method achieves 58% yield but requires optimization for scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing their function and stability.
Comparison with Similar Compounds
Structural Modifications in Sulfonyl-Substituted Pyrrolidines
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The dual sulfonyl groups may reduce lipophilicity compared to thiophene-containing analogs (e.g., ), but the methyl group could offset this slightly .
- Stability : Sulfonyl groups generally confer metabolic stability, as seen in glimepiride analogs (pyrrolidine-based sulfonylureas with long half-lives) .
Biological Activity
1-((3-Chloro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, identified by its CAS number 1787917-12-7, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 399.9 g/mol. The structure features a pyrrolidine core substituted with sulfonyl groups, which are known to influence biological activity significantly.
The compound's biological activity is primarily linked to its role as an inhibitor of the murine double minute 2 (MDM2) protein, a critical regulator of the p53 tumor suppressor pathway. MDM2 overexpression is often associated with various cancers, making it a valuable target for therapeutic intervention.
Inhibition Studies
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on MDM2. For instance, in a study evaluating various pyrrolidine derivatives, certain analogs demonstrated IC50 values in the low micromolar range against MDM2, suggesting significant potential for this class of compounds in cancer therapy .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to MDM2 |
| Sulfonyl Groups | Critical for maintaining biological activity |
| Pyrrolidine Core | Essential for structural integrity and interaction with target proteins |
Studies have shown that modifications to these groups can lead to variations in potency and selectivity against MDM2 .
Case Studies and Research Findings
- MDM2 Inhibition : A study demonstrated that analogs of this compound could achieve complete tumor regression in murine models when administered orally. The pharmacokinetic profile indicated favorable absorption and distribution characteristics .
- Cell Line Studies : In vitro assays using SJSA-1 cell lines revealed that certain derivatives exhibited IC50 values as low as 0.15 µM, indicating strong antiproliferative effects .
- Pharmacodynamic Effects : Oral administration of these compounds resulted in significant upregulation of p53 and related proteins, which are crucial for inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
